REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:6])(O)[C:3]#[N:4].[NH3:7].[C:8]([O-:11])([O-])=[O:9].[Na+].[Na+].ClC(OO[CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=O>CO.C(OCC)(=O)C>[C:3]([C:2]([NH:7][C:8](=[O:9])[O:11][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)([CH3:6])[CH3:1])#[N:4] |f:2.3.4|
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
CC(C#N)(O)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
benzyloxy chloroformate
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OOCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred under N2 for 4 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the remaining residue dissolved in 250 mL of H2O
|
Type
|
STIRRING
|
Details
|
stirring continued overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the mixture transferred to a seperatory funnel
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was removed
|
Type
|
WASH
|
Details
|
the ethyl acetate solution washed with saturated NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over Na2SO4 the solvent
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
to yield a solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with hexanes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |